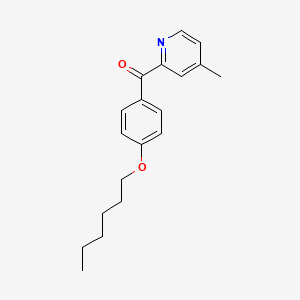

2-(4-Hexyloxybenzoyl)-4-methylpyridine

Description

2-(4-Hexyloxybenzoyl)-4-methylpyridine (C₁₉H₂₃NO₂; molecular weight: 297.40 g/mol) is a pyridine derivative featuring a 4-methylpyridine core substituted with a 4-hexyloxybenzoyl group at the 2-position . The hexyloxy chain introduces significant lipophilicity, while the methyl group at the 4-position of the pyridine ring enhances electron density, influencing both chemical reactivity and physical properties. This compound is of interest in coordination chemistry, material science, and pharmaceutical research due to its structural versatility .

Properties

IUPAC Name |

(4-hexoxyphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-17-9-7-16(8-10-17)19(21)18-14-15(2)11-12-20-18/h7-12,14H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKGXCVQYFCZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225616 | |

| Record name | [4-(Hexyloxy)phenyl](4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-41-7 | |

| Record name | [4-(Hexyloxy)phenyl](4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Hexyloxy)phenyl](4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexyloxybenzoyl)-4-methylpyridine typically involves the following steps:

Formation of 4-Hexyloxybenzoyl Chloride: This intermediate is prepared by reacting 4-hexyloxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Acylation Reaction: The 4-hexyloxybenzoyl chloride is then reacted with 4-methylpyridine in the presence of a base such as triethylamine (TEA) to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexyloxybenzoyl)-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(4-Hexyloxybenzoyl)-4-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry. 2

Biological Activity

2-(4-Hexyloxybenzoyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a hexyloxybenzoyl group attached to a methylpyridine core, suggests various mechanisms of action that could be beneficial in medicinal chemistry, particularly in antimicrobial and anticancer research.

- Molecular Formula : C₁₉H₂₃NO₃

- Molecular Weight : 325.42 g/mol

- CAS Number : 1187170-41-7

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets. For example, it may disrupt bacterial cell membranes or inhibit critical enzymes involved in cellular metabolism. Additionally, its anticancer properties might be linked to the induction of apoptosis in malignant cells through the activation of specific signaling pathways.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The mechanism often involves the disruption of cell membrane integrity or interference with metabolic pathways necessary for bacterial survival.

- Case Study : A study demonstrated that similar pyridine derivatives could inhibit the growth of various bacterial strains, suggesting a potential application for this compound in treating bacterial infections .

Anticancer Activity

Preliminary investigations into the anticancer effects of pyridine derivatives have shown promise. Compounds like this compound may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

- Research Findings : In vitro studies have reported that certain pyridine derivatives can activate apoptotic pathways in cancer cell lines, leading to decreased cell viability and increased cell death rates.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-(4-Hexyloxybenzoyl)-5-methylpyridine | Methyl group instead of hexyloxy group | Moderate antibacterial properties |

| 2-(4-Hexyloxybenzoyl)oxazole | Contains an oxazole ring instead of a pyridine ring | Antifungal activity reported |

Synthesis Methods

The synthesis of this compound typically involves the reaction between 4-hexyloxybenzoyl chloride and 4-methylpyridine under basic conditions. The reaction is conducted at room temperature and monitored for complete conversion to the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyridine ring and benzoyl group critically affect melting points, solubility, and molecular weight. Key comparisons include:

Key Observations :

- The hexyloxy group in this compound enhances solubility in organic solvents compared to nitro- or methyl-substituted analogs .

- Nitro-substituted derivatives exhibit higher melting points (e.g., 287°C) due to stronger intermolecular dipole interactions, whereas alkyl chains reduce crystallinity .

Basicity and Reactivity

The 4-methyl group on the pyridine ring increases electron density, raising the pKa of its conjugate acid (4-methylpyridinium ion: pKa = 5.98) compared to unsubstituted pyridine (pKa = 5.23) . This basicity difference influences reactivity in acid-catalyzed reactions:

- Coordination Chemistry : In cobaloxime complexes, 4-methylpyridine ligands (e.g., [CoIIICl(dmgH)₂(4-methylpyridine)]) exhibit stronger axial coordination compared to pyridine or 4-methoxypyridine due to electron-donating methyl groups .

- Cross-Coupling Reactions : The acidity of pyridylmethyl ethers (pKa ~32–34 in THF) is comparable to 4-methylpyridine, enabling their use in palladium-catalyzed coupling reactions .

Structural and Crystallographic Insights

- Planarity and Conjugation: In pyrimidinone analogs (e.g., 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one), substituents induce non-planar conformations, with dihedral angles between aromatic rings ranging from 34.87° to 69.57° . Similar distortions may occur in this compound, affecting π-π stacking and crystal packing.

- Hydrogen Bonding : The hexyloxy group’s flexibility may reduce intermolecular hydrogen bonding compared to rigid nitro or carbonyl substituents, as seen in nitrobenzoyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.